L-Rhamnose diethyl mercaptal
L-Rhamnose diethyl mercaptal
L-rhamnopyranose is an L-rhamnose in cyclic pyranose form. It is an enantiomer of a D-rhamnopyranose.
L-Rhamnose is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
L-Rhamnose is a natural product found in Codonopsis pilosula, Poa huecu, and other organisms with data available.
A methylpentose whose L- isomer is found naturally in many plant glycosides and some gram-negative bacterial lipopolysaccharides.
L-Rhamnose is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
L-Rhamnose is a natural product found in Codonopsis pilosula, Poa huecu, and other organisms with data available.
A methylpentose whose L- isomer is found naturally in many plant glycosides and some gram-negative bacterial lipopolysaccharides.
Brand Name:
Vulcanchem
CAS No.:
6748-70-5
VCID:
VC20770936
InChI:
InChI=1S/C10H22O4S2/c1-4-15-10(16-5-2)9(14)8(13)7(12)6(3)11/h6-14H,4-5H2,1-3H3/t6-,7-,8+,9+/m1/s1
SMILES:
CCSC(C(C(C(C(C)O)O)O)O)SCC
Molecular Formula:
C10H22O4S2
Molecular Weight:
270.4 g/mol
L-Rhamnose diethyl mercaptal
CAS No.: 6748-70-5
Cat. No.: VC20770936
Molecular Formula: C10H22O4S2
Molecular Weight: 270.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | L-rhamnopyranose is an L-rhamnose in cyclic pyranose form. It is an enantiomer of a D-rhamnopyranose. L-Rhamnose is a metabolite found in or produced by Escherichia coli (strain K12, MG1655). L-Rhamnose is a natural product found in Codonopsis pilosula, Poa huecu, and other organisms with data available. A methylpentose whose L- isomer is found naturally in many plant glycosides and some gram-negative bacterial lipopolysaccharides. |
|---|---|
| CAS No. | 6748-70-5 |
| Molecular Formula | C10H22O4S2 |
| Molecular Weight | 270.4 g/mol |
| IUPAC Name | (2S,3S,4R,5R)-1,1-bis(ethylsulfanyl)hexane-2,3,4,5-tetrol |
| Standard InChI | InChI=1S/C10H22O4S2/c1-4-15-10(16-5-2)9(14)8(13)7(12)6(3)11/h6-14H,4-5H2,1-3H3/t6-,7-,8+,9+/m1/s1 |
| Standard InChI Key | MKFOCLXLRFQETN-HXFLIBJXSA-N |
| Isomeric SMILES | CCSC([C@H]([C@H]([C@@H]([C@@H](C)O)O)O)O)SCC |
| SMILES | CCSC(C(C(C(C(C)O)O)O)O)SCC |
| Canonical SMILES | CCSC(C(C(C(C(C)O)O)O)O)SCC |
| Boiling Point | 398.00 to 399.00 °C. @ 760.00 mm Hg |
| Melting Point | 122 °C |
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